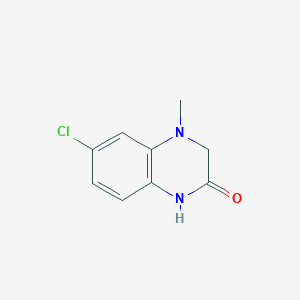

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable diketone.

Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with the diketone in the presence of a catalyst, such as acetic acid or a Lewis acid like aluminum chloride.

Chlorination: The resulting quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position.

Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Derivatives

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial intermediate in the synthesis of various quinoxaline derivatives. Its structure allows for multiple functionalization strategies, making it a versatile scaffold in organic synthesis. Recent studies have focused on developing innovative synthetic routes to obtain this compound and its derivatives with improved yields and selectivity .

Biological Activities

Antiviral Properties

Research has shown that compounds related to this compound exhibit significant antiviral activity. For instance, derivatives have been studied for their effectiveness against HIV-1 reverse transcriptase, demonstrating promising results in inhibiting viral replication . The compound GW420867X, which is structurally related, has undergone clinical trials and has shown potent antiviral activity in HIV-infected patients .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies indicate that certain dihydroquinoxaline derivatives act as antagonists to bradykinin B1 receptors, which are involved in inflammatory responses. The reported IC50 values suggest high potency in modulating inflammatory pathways .

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets that may lead to inhibition or activation of critical biological pathways. This makes it a candidate for further development in drug discovery programs.

Industrial Applications

Material Science and Dyes

In addition to its biological applications, this compound is utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties allow it to be integrated into various industrial processes where specialized materials are required .

Case Studies

Case Study 1: Antiviral Activity Against HIV

In a clinical trial involving GW420867X, researchers administered the compound to HIV-infected patients both alone and in combination with existing antiviral therapies. The study demonstrated that the compound was well tolerated and exhibited significant antiviral effects, suggesting its potential role in future HIV treatment regimens .

Case Study 2: Anti-inflammatory Mechanism Exploration

A study investigated the anti-inflammatory effects of various dihydroquinoxaline derivatives, including those based on this compound. The results indicated that these compounds could effectively inhibit inflammatory pathways by targeting specific receptors involved in pain and inflammation response .

Mecanismo De Acción

The mechanism of action of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and methyl substitutions.

6-chloroquinoxaline: A derivative with only the chlorine substitution at the 6th position.

4-methylquinoxaline: A derivative with only the methyl substitution at the 4th position.

Uniqueness

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical and biological properties. These substitutions may enhance its stability, reactivity, and potential therapeutic applications compared to other quinoxaline derivatives.

Actividad Biológica

6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzymatic inhibition properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN2O with a molecular weight of approximately 210.66 g/mol. The presence of chlorine at the 6-position and a methyl group at the 4-position significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN2O |

| Molecular Weight | 210.66 g/mol |

| Chlorine Position | 6 |

| Methyl Position | 4 |

Antimicrobial Activity

Research indicates that compounds within the quinoxaline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains. The mechanism typically involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. These studies suggest that the compound may exert antiproliferative effects by targeting multiple molecular pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have shown to disrupt microtubule dynamics essential for cell division.

- Topoisomerase II Inhibition : This mechanism is crucial for DNA replication and repair processes.

A study reported the IC50 values for related quinoxaline derivatives in different cancer cell lines, indicating potent activity in the low micromolar range:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HCT-116 | 1.9 | Doxorubicin 3.23 |

| MCF-7 | 2.3 | Doxorubicin 3.23 |

Enzymatic Inhibition

This compound has also been studied for its ability to inhibit specific enzymes involved in disease processes:

-

Cyclooxygenase-2 (COX-2) : A study demonstrated moderate inhibition efficiencies of some quinoxaline derivatives against COX-2 at concentrations up to 200 µg/mL.

Compound Inhibition Efficiency (%) at 200 µg/mL Compound A 100 Compound B 97.45 Compound C 82.95 -

Lactate Dehydrogenase (LDHA) : Inhibitory assays showed that certain derivatives exhibited over 50% inhibition at concentrations of 100 µg/mL.

Compound Inhibition Efficiency (%) at 200 µg/mL Compound D 89.85 Compound E 76.85

Case Studies

Several case studies have explored the biological activity of quinoxaline derivatives:

- Antimicrobial Study : A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections.

- Cancer Research : In a study focusing on colorectal cancer models, compounds similar to this compound exhibited promising antiproliferative effects through multiple pathways.

Propiedades

IUPAC Name |

6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXFHMPBEFCECY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1C=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.